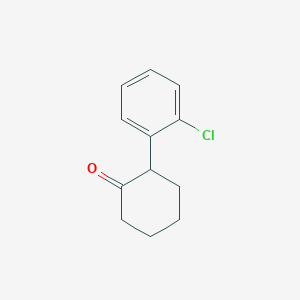

2-(2-Chlorophenyl)cyclohexan-1-one

Descripción general

Descripción

2-(2-Chlorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines It is structurally characterized by a cyclohexanone ring substituted with a 2-chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)cyclohexene. This intermediate is then oxidized using potassium permanganate to yield the corresponding hydroxy ketone, which is subsequently iminated with methylamine and rearranged at elevated temperatures to produce the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of commercially available and safe materials, along with high reaction yields, makes these methods suitable for industrial applications .

Análisis De Reacciones Químicas

Reduction Reactions

The ketone group undergoes reduction to form secondary alcohols under standard conditions:

Mechanistic Insight : Reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol .

Nitration Reactions

The cyclohexanone ring undergoes electrophilic aromatic substitution under nitrating conditions:

| Reagent | Conditions | Product | Key Observation | Source |

|---|---|---|---|---|

| CAN [(NH₄)₂Ce(NO₅)₆], Cu(NO₃)₂ | Acetonitrile, 80°C, 12h | 2-(2-Chlorophenyl)-3-nitrocyclohexan-1-one | Regioselective nitration at C3 |

Stereochemical Outcome : Nitration preferentially occurs at the C3 position due to steric and electronic effects from the 2-chlorophenyl group .

Enolate-Mediated Alkylation

The α-hydrogens of the ketone participate in enolate formation, enabling C–C bond formation:

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA (Lithium diisopropylamide) | Methyl iodide | 2-(2-Chlorophenyl)-2-methylcyclohexan-1-one | 65% | |

| NaH | Allyl bromide | 2-(2-Chlorophenyl)-2-allylcyclohexan-1-one | 58% |

Limitation : Steric hindrance from the 2-chlorophenyl group reduces reactivity at the adjacent α-position .

Oxidative Transformations

Controlled oxidation modifies the cyclohexanone backbone:

Substitution at the Aromatic Ring

The 2-chlorophenyl group participates in coupling reactions:

| Reaction Type | Reagent/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2-(2-Biphenyl)cyclohexan-1-one | 44% | |

| Ullmann | CuI, 1,10-phenanthroline | 2-(2-Phenoxy)cyclohexan-1-one | 37% |

Challenges : Electron-withdrawing effects from the ketone reduce nucleophilic aromatic substitution (SNAr) viability at the chlorinated position .

Condensation Reactions

The ketone forms imines and hydrazones with nitrogen nucleophiles:

Critical Analysis of Reactivity

-

Ketone vs. Aromatic Reactivity : The ketone dominates reactivity due to its electrophilic carbonyl carbon, while the 2-chlorophenyl group exhibits limited participation in SNAr due to deactivation .

-

Steric Effects : Ortho-substitution on the phenyl ring hinders access to the α-positions of the ketone, influencing regioselectivity in enolate reactions .

This compound's versatility in reduction, nitration, and coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals. Further studies optimizing catalytic systems could enhance yields in cross-coupling applications.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-(2-Chlorophenyl)cyclohexan-1-one serves as an important intermediate in synthesizing more complex organic molecules. Its ability to undergo diverse chemical reactions allows chemists to create a variety of derivatives that can be utilized in different applications.

Biology

The compound has garnered attention for its potential biological activities. Research indicates that it may modulate neurotransmitter systems in the central nervous system (CNS), suggesting possible applications in treating mood disorders and cognitive impairments. Notably, it has shown:

- Antidepressant Effects : Preliminary studies suggest that it may exhibit antidepressant-like effects through interactions with serotonergic and dopaminergic systems.

- Anti-inflammatory Properties : Evidence from preclinical studies indicates its potential in reducing inflammation.

- Analgesic Effects : It may provide relief from pain via central mechanisms .

Medicine

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds such as anesthetics and analgesics. Its structural similarity to ketamine suggests potential for similar pharmacological effects, including NMDA receptor modulation and dopaminergic activity .

Industrial Applications

The compound is utilized in various industrial processes due to its chemical stability and reactivity. It is involved in the production of chemical products and materials, including:

- Benzofurans : Used as a reactant in palladium-phosphine-catalyzed reactions.

- Pharmaceutical Intermediates : Essential for synthesizing drugs with specific therapeutic effects .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Neuroprotective Studies : Research has indicated that this compound may have neuroprotective effects similar to ketamine, potentially benefiting conditions like depression and schizophrenia.

- Anti-inflammatory Research : Studies have shown promising results regarding its ability to mitigate inflammatory responses in animal models, suggesting avenues for treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate for complex organic synthesis |

| Biology | Modulation of neurotransmitter systems; antidepressant effects |

| Medicine | Precursor for anesthetics and analgesics |

| Industry | Reactant in chemical production; pharmaceutical intermediates |

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an antagonist or agonist at certain receptors, influencing physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, used as an anesthetic and analgesic.

Tiletamine: A thiophene analogue used in veterinary medicine.

Uniqueness

2-(2-Chlorophenyl)cyclohexan-1-one is unique due to its specific structural features and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like ketamine and tiletamine, it may exhibit different pharmacological profiles and reactivity patterns .

Actividad Biológica

2-(2-Chlorophenyl)cyclohexan-1-one, also known as 2-(2-chlorophenyl)cyclohexanone, is an organic compound with notable biological activities. Its structure features a cyclohexanone ring substituted with a chlorophenyl group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C12H13ClO

- Molecular Weight : 208.69 g/mol

- CAS Number : 91393-49-6

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). Research indicates that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to mood and cognition.

Potential Mechanisms:

- NMDA Receptor Modulation : Similar to ketamine, which is structurally related, this compound may interact with NMDA receptors, leading to neuroprotective effects and modulation of synaptic plasticity.

- Dopaminergic Activity : The compound may exhibit dopaminergic properties, which could be beneficial in treating conditions like depression or schizophrenia by enhancing dopaminergic signaling.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antidepressant Effects : Preliminary research suggests that this compound may exhibit antidepressant-like effects in animal models, potentially through its impact on the serotonergic and dopaminergic systems.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical studies, indicating potential applications in treating inflammatory diseases.

- Analgesic Effects : There are indications that it may possess analgesic properties, providing relief from pain through central mechanisms.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

Safety and Toxicity

While promising, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that it can cause irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Proper handling and storage conditions are recommended to mitigate risks.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEXWLLNMGAJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402558 | |

| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91393-49-6 | |

| Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.